



Application Notes and Protocols: GSK3739936 in HIV-1 Replication Studies

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Compound of Interest		
Compound Name:	GSK3739936	
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Introduction

GSK3739936, also known as BMS-986180, is a potent, second-generation allosteric inhibitor of HIV-1 integrase (ALLINI).[1][2][3][4] Unlike traditional integrase strand transfer inhibitors (INSTIs), GSK3739936 features a novel mechanism of action that disrupts the normal process of HIV-1 maturation, leading to the production of non-infectious viral particles.[1][5] This document provides detailed application notes and protocols for the use of GSK3739936 in HIV-1 replication studies, including its mechanism of action, preclinical data, and relevant experimental procedures.

It is important to distinguish **GSK3739936** from bromodomain and extra-terminal domain (BET) inhibitors, such as JQ1 and I-BET151. While BET inhibitors are being investigated as latency-reversing agents (LRAs) in "shock and kill" strategies for HIV-1 eradication, **GSK3739936** does not target HIV latency.[6][7][8][9] Instead, it directly inhibits viral replication, making it a candidate for antiretroviral therapy.

Mechanism of Action

GSK3739936 is an allosteric inhibitor that binds to a specific pocket at the interface of two HIV-1 integrase monomers.[1][5] This binding event induces aberrant multimerization of the integrase enzyme, which has several downstream effects that impair viral replication:

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- Disruption of Viral Core Condensation: The abnormal multimerization of integrase interferes with the proper formation of the viral core, resulting in morphologically defective virions.[10]
- Inhibition of Gag-Pol Polyprotein Processing: The altered integrase complexes disrupt the normal cleavage of the Gag-Pol polyprotein, a critical step in viral maturation.
- Production of Non-Infectious Virions: The resulting viral particles have misplaced cores and are unable to complete the early steps of infection, such as reverse transcription, in the target cell.[5]
- Blockade of Integrase-LEDGF/p75 Interaction: GSK3739936's binding to integrase can also interfere with the interaction between integrase and the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is crucial for the integration of the viral DNA into the host chromosome.[5]

This multi-faceted mechanism of action makes **GSK3739936** a potent inhibitor of HIV-1 replication.



Infected Cell (Late Stage) Gag-Pol Polyprotein Processing HIV-1 Integrase Binding Aberrant Integrase Multimerization eads to Fails to infect Target Cell Farly Stage)

Mechanism of Action of GSK3739936

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Caption: Mechanism of GSK3739936 action.

Data Presentation



The following tables summarize the in vitro antiviral activity and preclinical pharmacokinetic properties of **GSK3739936**.

Table 1: In Vitro Antiviral Activity of GSK3739936

Parameter	Value	Cell Line	Notes
EC50	1.7 nM	MT-2	50% effective concentration against HIV-1 replication.[2][3]
IC50	11.1 nM	N/A	50% inhibitory concentration against the integrase enzyme. [2]
CC50	>20 μM	MT-2	50% cytotoxic concentration.[2]

Table 2: Preclinical Pharmacokinetics of GSK3739936

Species	Clearance	Elimination Half-life	Oral Bioavailability	Tmax
Mouse	Low	Moderate to Long	52-89%	2-5 h
Rat	Low	Moderate to Long	52-89%	2-5 h
Dog	Low	Moderate to Long	52-89%	2-5 h
Cynomolgus Monkey	Moderate	Short	52-89%	2-5 h
Data adapted from Naidu BN, et al. J Med Chem. 2022.[2]				



Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) in a Cell-Based Assay

This protocol describes a method for determining the 50% effective concentration (EC50) of **GSK3739936** against HIV-1 replication in a susceptible T-cell line, such as MT-2 or CEM-SS.

Materials:

- GSK3739936 (dissolved in DMSO)
- MT-2 or CEM-SS cells
- HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3)
- Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)
- Reagent for quantifying viral replication (e.g., p24 ELISA kit or reverse transcriptase activity assay kit)
- · Plate reader

Procedure:

- Cell Plating: Seed MT-2 or CEM-SS cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 μ L of complete medium.
- Compound Dilution: Prepare a serial dilution of GSK3739936 in complete medium. The final
 concentrations should typically range from picomolar to micromolar. Also, prepare a vehicle
 control (DMSO) and an untreated control.
- Compound Addition: Add 50 μL of the diluted compound to the appropriate wells.



- Virus Infection: Add 50 μ L of HIV-1 at a predetermined multiplicity of infection (MOI) to each well, except for the uninfected control wells.
- Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
- Quantification of Viral Replication: After incubation, collect the cell culture supernatant and quantify the level of HIV-1 replication using a p24 ELISA or a reverse transcriptase activity assay according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. Plot the percentage of inhibition against the drug concentration and determine the EC50 value using a non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (CC50)

This protocol is for determining the 50% cytotoxic concentration (CC50) of GSK3739936.

Materials:

- GSK3739936 (dissolved in DMSO)
- MT-2 or CEM-SS cells
- · Complete cell culture medium
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)
- Reagent for measuring cell viability (e.g., CellTiter-Glo®, MTT, or XTT)
- Plate reader

Procedure:

• Cell Plating: Seed MT-2 or CEM-SS cells in a 96-well plate at a density of 5 x 10 4 cells per well in 100 μ L of complete medium.

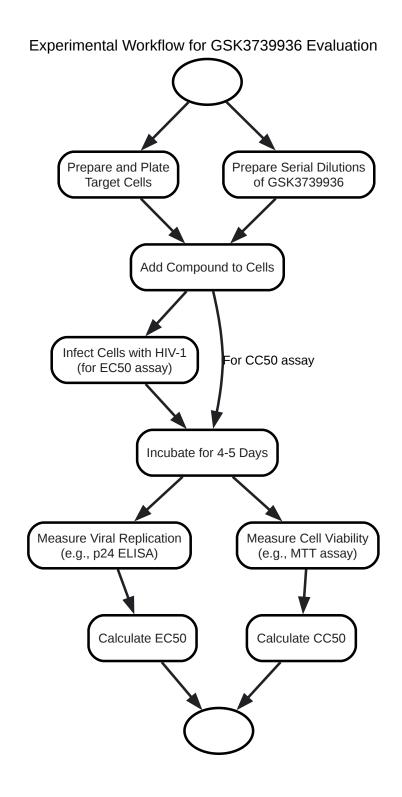
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- Compound Dilution: Prepare a serial dilution of GSK3739936 in complete medium, similar to the antiviral assay.
- Compound Addition: Add 100 μL of the diluted compound to the appropriate wells.
- Incubation: Incubate the plates for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO2 incubator.
- Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and measure the signal using a plate reader.
- Data Analysis: Calculate the percentage of cytotoxicity for each drug concentration relative to the untreated cell control. Plot the percentage of cytotoxicity against the drug concentration and determine the CC50 value using a non-linear regression analysis.





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Caption: Workflow for evaluating **GSK3739936**.



Conclusion

GSK3739936 is a promising allosteric inhibitor of HIV-1 integrase with a distinct mechanism of action that sets it apart from other classes of antiretroviral drugs. Its ability to induce aberrant integrase multimerization and disrupt viral maturation makes it a valuable tool for studying HIV-1 replication and a potential candidate for future therapeutic strategies. The protocols and data presented in this document are intended to guide researchers in the effective use and evaluation of **GSK3739936** in their HIV-1 research endeavors.

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